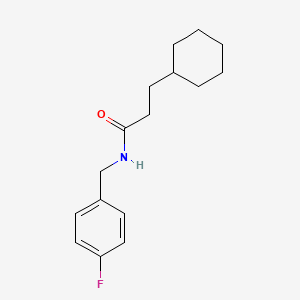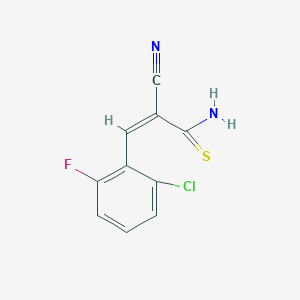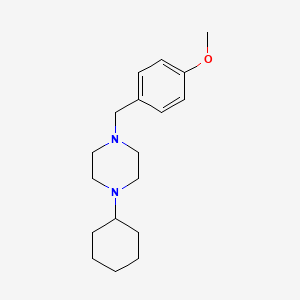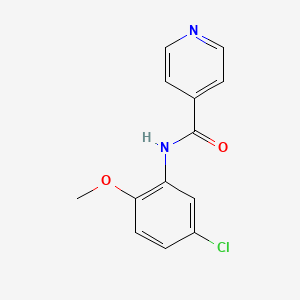
N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea (BCMU) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in many cellular processes. The purpose of
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been widely used in scientific research for its ability to inhibit PKC. PKC is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Therefore, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been studied for its potential applications in cancer research, as PKC is often overexpressed in cancer cells. Additionally, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been studied for its potential applications in neurodegenerative diseases, as PKC is involved in the regulation of synaptic plasticity and memory formation.
Wirkmechanismus
N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea inhibits PKC by binding to the enzyme's ATP-binding site. This prevents the enzyme from phosphorylating its substrates, which are involved in many cellular processes. The inhibition of PKC by N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been shown to induce apoptosis in cancer cells and improve cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
The inhibition of PKC by N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea induces apoptosis by activating caspase-dependent and -independent pathways. In animal models of neurodegenerative diseases, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been shown to improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea in lab experiments is its potency as a PKC inhibitor. This allows for the inhibition of PKC at lower concentrations compared to other PKC inhibitors. Additionally, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea is relatively stable and can be stored for long periods of time. However, one limitation of using N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea is its potential for off-target effects, as PKC is involved in many cellular processes. Therefore, it is important to use appropriate controls and confirm the specificity of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea's effects.
Zukünftige Richtungen
There are many potential future directions for research involving N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea. One area of interest is the development of more selective PKC inhibitors, which would allow for the inhibition of specific PKC isoforms. Additionally, the potential applications of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea in other disease models, such as autoimmune diseases and cardiovascular diseases, could be explored. Finally, the development of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea derivatives with improved pharmacokinetic properties could lead to the development of novel therapeutics.
Synthesemethoden
The synthesis of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea involves the reaction of 4-bromo-2-chloroaniline with morpholine followed by the addition of urea. The resulting product is then purified through recrystallization to obtain the final compound.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-morpholin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN3O2/c12-8-1-2-10(9(13)7-8)14-11(17)15-16-3-5-18-6-4-16/h1-2,7H,3-6H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIMQSRJDGDWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-morpholin-4-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


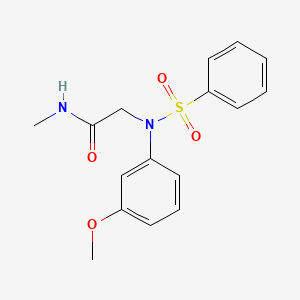
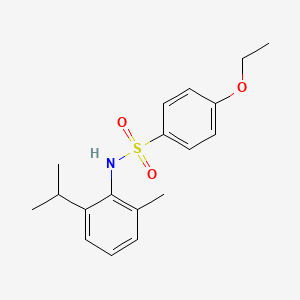
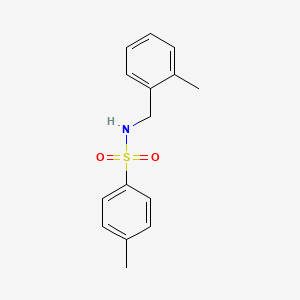
![N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)
![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)


![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)
